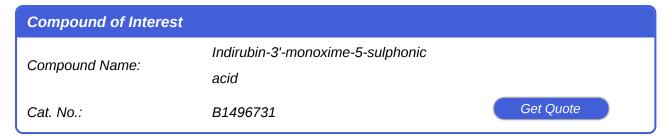


# An In-depth Technical Guide to Indirubin-3'monoxime-5-sulphonic acid

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Indirubin-3'-monoxime-5-sulphonic acid** is a potent, cell-permeable, and reversible inhibitor of several protein kinases, demonstrating significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.

## Introduction

Indirubin-3'-monoxime-5-sulphonic acid belongs to the indirubin family of bis-indole alkaloids. Indirubins are the active components of a traditional Chinese medicine preparation, Danggui Longhui Wan, which has been used for the treatment of chronic myelogenous leukemia.[1] Synthetic derivatives, such as Indirubin-3'-monoxime-5-sulphonic acid, have been developed to improve solubility and biological activity. This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ), key regulators of cell cycle progression and cellular metabolism, respectively. Its ability to modulate these pathways underscores its potential as a therapeutic agent.



**Physicochemical Properties** 

Property	- Value	Reference
Chemical Formula	C16H11N3O5S	[2]
Molecular Weight	357.34 g/mol	[2]
CAS Number	331467-05-1	[2]
Appearance	Solid	
Solubility	Soluble in DMSO	

## **Mechanism of Action**

**Indirubin-3'-monoxime-5-sulphonic acid** exerts its biological effects through the competitive inhibition of the ATP-binding pocket of target kinases. This mode of action has been elucidated through kinetic studies and co-crystallization with target proteins.

### **Kinase Inhibition Profile**

The compound is a potent and selective inhibitor of several key kinases, with IC50 values in the nanomolar range.

Target Kinase	IC50 (nM)	Reference
CDK1	5	
CDK5	7	_
GSK-3β	80	_

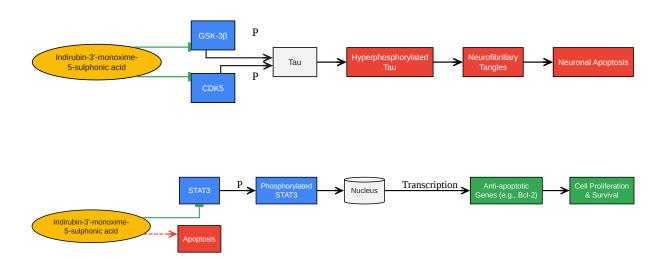
## **Key Signaling Pathways**

The inhibitory action of **Indirubin-3'-monoxime-5-sulphonic acid** on CDK1, CDK5, and GSK-3β has significant downstream effects on cellular signaling pathways implicated in both cancer and neurodegenerative disorders.

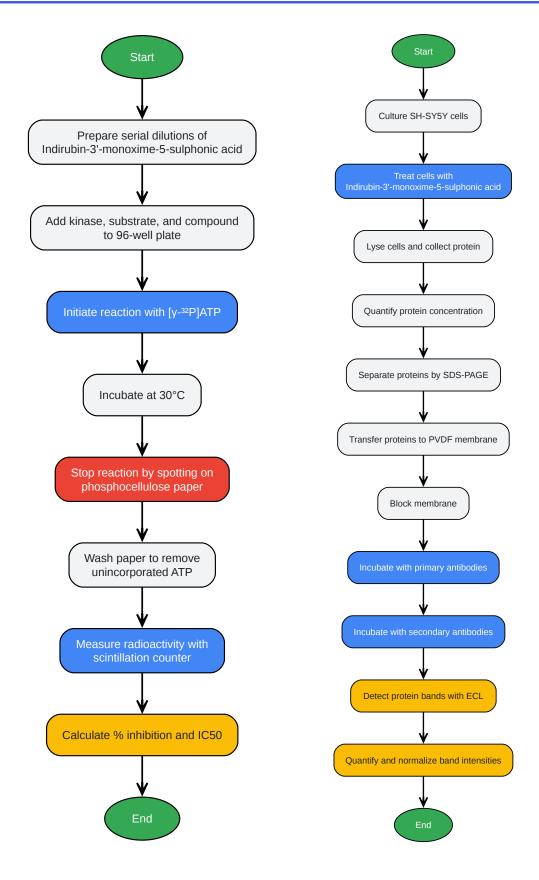
## GSK-3β and Tau Hyperphosphorylation Pathway



In the context of Alzheimer's disease, GSK-3β and CDK5 are major kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. By inhibiting these kinases, **Indirubin-3'-monoxime-5-sulphonic acid** can reduce tau phosphorylation, thereby potentially mitigating neurofibrillary tangle formation and subsequent neuronal apoptosis.







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## References

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